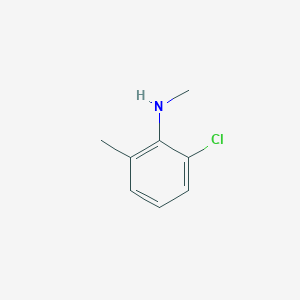
2-chloro-N,6-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N,6-dimethylaniline is an organic compound with the molecular formula C8H10ClN. It is a derivative of aniline, where the hydrogen atoms at the 2 and 6 positions on the benzene ring are replaced by methyl groups, and one hydrogen atom on the nitrogen is replaced by a chlorine atom. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
2-chloro-N,6-dimethylaniline can be synthesized through several methods. One common method involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride. The reaction typically occurs in the presence of a base such as sodium acetate in acetic acid, leading to the formation of 2-chloro-N-(2,6-dimethylphenyl)acetamide, which can be further processed to obtain this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of catalysts to enhance the reaction efficiency. For example, a catalyst prepared by immersing gamma-alumina in magnesium nitrate and aluminum nitrate solutions, followed by impregnation with palladium chloride and hydrochloric acid, can be used to synthesize 2,6-dimethylaniline, which is then chlorinated to produce this compound .
化学反応の分析
Types of Reactions
2-chloro-N,6-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, to form different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium acetate in acetic acid are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Major Products
Substitution: Substitution reactions can yield various derivatives, such as N-substituted anilines.
Oxidation: Oxidation can produce compounds like nitro derivatives.
Reduction: Reduction can lead to the formation of amines.
科学的研究の応用
2-chloro-N,6-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
作用機序
The mechanism of action of 2-chloro-N,6-dimethylaniline depends on its specific application. In the synthesis of pharmaceuticals like lidocaine, the compound undergoes nucleophilic substitution reactions to form the active drug. The molecular targets and pathways involved in its biological activity include interactions with enzymes and receptors that mediate its effects .
類似化合物との比較
2-chloro-N,6-dimethylaniline can be compared with other similar compounds, such as:
2,6-dimethylaniline: Lacks the chlorine atom and is used in the synthesis of various drugs and chemicals.
2-chloro-N,N-dimethylaniline: Has two methyl groups on the nitrogen atom and is used as an intermediate in organic synthesis.
2-chloro-2’,6’-dimethylacetanilide: Used in the determination of enantiomers in blood plasma and has anti-inflammatory properties.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound in its specific uses and properties.
特性
分子式 |
C8H10ClN |
|---|---|
分子量 |
155.62 g/mol |
IUPAC名 |
2-chloro-N,6-dimethylaniline |
InChI |
InChI=1S/C8H10ClN/c1-6-4-3-5-7(9)8(6)10-2/h3-5,10H,1-2H3 |
InChIキー |
FWQUBKZCULDUQS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)Cl)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


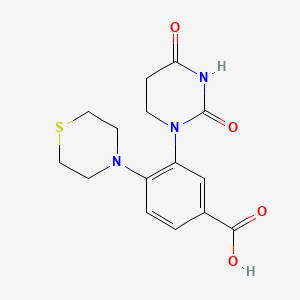

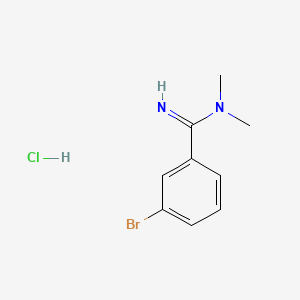
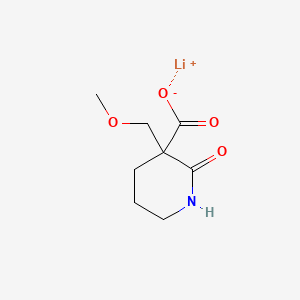
![(2R)-2-[(Tert-butoxy)carbonylamino]-2-[2-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B13488741.png)
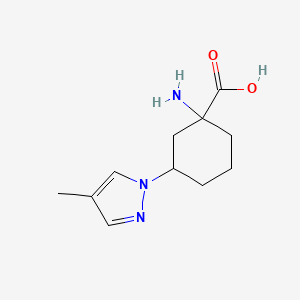



![N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride](/img/structure/B13488801.png)



![3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid](/img/structure/B13488833.png)
